2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a heterocyclic compound that incorporates a pyridine moiety with a cyano group and a thiophene ring. This compound is of interest due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves the use of starting materials such as 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy) acetohydrazide . The synthetic route may include steps such as condensation reactions, cyclization, and functional group modifications under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its cytotoxic activity against cancer cell lines, particularly breast cancer.
Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with cellular targets that lead to apoptosis. It may inhibit specific enzymes or signaling pathways that are crucial for cancer cell survival . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with cyano and thiophene groups. These compounds also exhibit various biological activities, but 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its specific structure and the presence of a methoxyphenyl group, which may enhance its biological activity . Some similar compounds include:
Properties
Molecular Formula |
C19H15N3O2S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H15N3O2S2/c1-24-15-7-5-14(6-8-15)21-18(23)12-26-19-13(11-20)4-9-16(22-19)17-3-2-10-25-17/h2-10H,12H2,1H3,(H,21,23) |
InChI Key |
YSWFCNXABGWOBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |
Origin of Product |
United States |
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